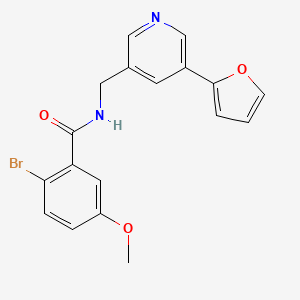

2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide

Description

2-Bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a benzamide derivative featuring a brominated aromatic core and a heterocyclic substituent. Its structure comprises a 2-bromo-5-methoxybenzamide backbone linked to a (5-(furan-2-yl)pyridin-3-yl)methyl group via an amide bond. The pyridine-furan substituent introduces a bicyclic heteroaromatic system, which may contribute to π-π stacking or hydrogen bonding in target binding.

Properties

IUPAC Name |

2-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c1-23-14-4-5-16(19)15(8-14)18(22)21-10-12-7-13(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRDEHMNSLTGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a novel synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromine atom, a furan ring, a pyridine moiety, and a methoxy group, which are believed to contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide . For instance, derivatives containing furan and pyridine rings have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Alam et al. |

| SK-MEL-2 (Skin Cancer) | 8.7 | Alam et al. |

| HCT15 (Colon Cancer) | 12.0 | Alam et al. |

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The presence of the methoxy group is believed to enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of similar compounds on human cancer cell lines, revealing that modifications in the chemical structure significantly affect their anticancer activity.

Case Study: Structure-Activity Relationship (SAR)

In a study examining various derivatives of benzamide compounds:

- Compounds with electron-withdrawing groups displayed enhanced cytotoxicity.

- The introduction of a bromine atom in the para position increased the potency against breast and lung cancer cell lines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally similar to 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide exhibit promising antitumor effects. For instance, in vitro studies demonstrated that derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. This mechanism involves the modulation of Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases, which are crucial for programmed cell death .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Preliminary studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections, warranting further exploration into its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antitumor Activity : A study revealed that derivatives inhibited breast cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : Research has shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The structural features of 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide may enhance its binding affinity to DHFR .

- Antimicrobial Studies : Preliminary antimicrobial assays indicated significant activity against various bacterial strains, suggesting potential therapeutic applications in infectious disease treatment .

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Properties

Electronic and Steric Effects

- Target Compound : The pyridine-furan substituent combines a weakly basic pyridine nitrogen and an electron-rich furan oxygen. This may enhance solubility in polar solvents while maintaining moderate lipophilicity.

- Analog 116477-61-3: The cyanopyrimidobenzimidazole group introduces a strong electron-withdrawing cyano moiety and a fused tricyclic system, which could reduce metabolic stability but improve binding affinity to nitrogen-rich enzymatic pockets .

Pharmacological Implications

- Bioavailability: The target compound’s pyridine-furan substituent may confer better membrane permeability than the polar cyanopyrimidobenzimidazole group in 116477-61-3, as suggested by its higher predicted logP .

- Target Selectivity : The fused tricyclic system in 116477-61-3 could enable stronger interactions with kinases or DNA helicases, whereas the pyridine-furan system might favor interactions with G-protein-coupled receptors or cytochrome P450 enzymes.

Broader Context of Brominated Benzamides

Other compounds in , such as 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 361195-60-0), highlight the diversity of brominated carboxamide derivatives. These compounds often exhibit varied biological activities depending on their substituents:

- Hexahydroquinoline carboxamides (e.g., 361195-60-0) may target ion channels due to their conformational flexibility.

- Triazolo-pyrimidines (e.g., 168686-49-5) are frequently explored as kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis of this benzamide derivative typically involves coupling a brominated benzoic acid with a substituted pyridinylmethylamine. For example, a Suzuki-Miyaura cross-coupling reaction (as described in related benzamide syntheses) can introduce the furan-pyridine moiety . Optimization strategies include:

- Catalyst selection : Use Pd(OAc)₂ with ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl to enhance coupling efficiency .

- Solvent systems : A degassed mixture of xylene/ethanol (3:1) improves reaction homogeneity and yield .

- Temperature control : Reactions conducted at 80–100°C for 12–24 hours balance reactivity and side-product formation .

- Purification : Recrystallization from ethanol or methanol yields high-purity solids (e.g., >95% purity, confirmed by HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing to structurally related compounds. For instance, the furan protons typically resonate at δ 6.3–7.5 ppm, while the pyridinylmethyl group shows signals near δ 4.5–5.0 ppm .

- LC-MS : Use electrospray ionization (ESI) to confirm the molecular ion peak ([M+H]⁺) and detect impurities. A resolution >20,000 ensures accurate mass validation .

- FT-IR : Key functional groups like the amide C=O (1670–1690 cm⁻¹) and methoxy C-O (1250–1270 cm⁻¹) should align with computed spectra (e.g., PubChem data) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Analog synthesis : Replace the bromine atom with chloro or trifluoromethyl groups (see for similar substitutions) to assess electronic effects .

- Bioassays : Test analogs against bacterial proliferation models (e.g., acps-pptase inhibition assays) to quantify IC₅₀ values .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like acps-pptase, correlating with experimental data .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding physicochemical properties?

Methodological Answer:

- Solubility discrepancies : If predicted solubility (e.g., via ACD/Labs) conflicts with experimental results, refine calculations using COSMO-RS models that account for solvent polarity .

- pKa adjustments : Validate computed pKa values (e.g., from MarvinSuite) with potentiometric titrations in DMSO/water mixtures .

- Crystallographic validation : Compare predicted conformations (e.g., Gaussian-optimized geometries) with single-crystal X-ray structures to identify steric clashes or hydrogen-bonding mismatches .

Q. What advanced crystallization techniques are recommended for determining the three-dimensional structure of this compound?

Methodological Answer:

- Solvent screening : Use high-throughput platforms (e.g., Crystal16) to test solvents like DMF, acetonitrile, or ethyl acetate. Polar solvents often yield needle-like crystals suitable for X-ray diffraction .

- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions reduces lattice defects .

- Data collection : Collect datasets at 100 K using synchrotron radiation (λ = 0.7–1.0 Å) to achieve resolutions <1.0 Å. Refinement with SHELXL ensures accurate thermal parameter modeling .

Q. How can Design of Experiments (DoE) methodologies be applied to optimize multi-step synthetic pathways?

Methodological Answer:

- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, temperature) in the Suzuki-Miyaura step .

- Response surface modeling (RSM) : Central composite designs optimize yield and purity simultaneously. For example, a 3² design with catalyst (5–15 mol%) and temperature (70–110°C) as factors .

- Statistical validation : Confirm model adequacy via ANOVA (p < 0.05) and lack-of-fit tests. Flow chemistry systems (e.g., Syrris Asia) enable real-time parameter adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.